molecular formula C20H22N4O2S B2440646 N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234838-98-2

N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2440646
CAS No.: 1234838-98-2
M. Wt: 382.48
InChI Key: YWRWVCNFXNRHBS-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of cyano, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This often involves the use of alkylation and cyclization reactions.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the piperidine-thiophene intermediate with an oxalyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thiophene and piperidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyanophenyl)-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the thiophene moiety.

    N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide: Similar structure but with a different thiophene substitution pattern.

Uniqueness

N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to the specific combination of cyano, thiophene, and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c21-11-17-3-1-2-4-18(17)23-20(26)19(25)22-12-15-5-8-24(9-6-15)13-16-7-10-27-14-16/h1-4,7,10,14-15H,5-6,8-9,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWVCNFXNRHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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